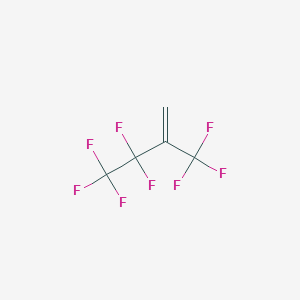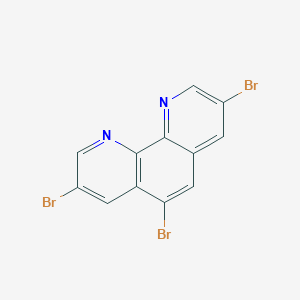
His-Ser-Arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
His-Ser-Arg is a tripeptide composed of the amino acids histidine, serine, and arginine. This sequence is significant in various biological processes and is often studied for its role in enzymatic reactions, particularly in the context of serine proteases. These enzymes are known for their ability to cleave peptide bonds in proteins, making them crucial in numerous physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-Ser-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process typically involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (arginine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of histidine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the potential for human error. Additionally, advancements in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
His-Ser-Arg can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as hydroxylamine.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptide with substituted serine residue.
Scientific Research Applications
His-Ser-Arg has numerous applications in scientific research:
Chemistry: Studied for its role in catalytic mechanisms of serine proteases.
Biology: Used to investigate protein-protein interactions and enzyme kinetics.
Medicine: Explored for its potential in drug design and therapeutic interventions.
Industry: Utilized in the development of peptide-based hydrogels and other biomaterials
Mechanism of Action
The mechanism of action of His-Ser-Arg is primarily associated with its role in serine proteases. The serine residue acts as a nucleophile, attacking the peptide bond of the substrate. This reaction is facilitated by the histidine residue, which acts as a base, and the arginine residue, which stabilizes the transition state. This catalytic triad is essential for the enzyme’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Asp-His-Ser: Another catalytic triad found in serine proteases.
Glu-His-Ser: Found in acetylcholinesterase, a related enzyme.
Uniqueness
His-Ser-Arg is unique due to its specific sequence and the roles of its constituent amino acids in enzymatic catalysis. The presence of arginine, in particular, provides additional stabilization to the transition state, enhancing the enzyme’s efficiency .
Properties
CAS No. |
628339-58-2 |
|---|---|
Molecular Formula |
C15H26N8O5 |
Molecular Weight |
398.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H26N8O5/c16-9(4-8-5-19-7-21-8)12(25)23-11(6-24)13(26)22-10(14(27)28)2-1-3-20-15(17)18/h5,7,9-11,24H,1-4,6,16H2,(H,19,21)(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)/t9-,10-,11-/m0/s1 |
InChI Key |
FHKZHRMERJUXRJ-DCAQKATOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


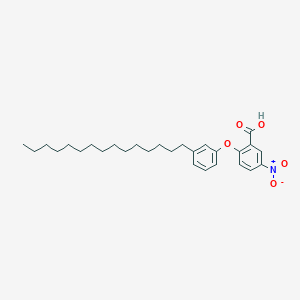

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
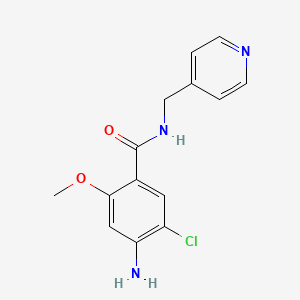
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)

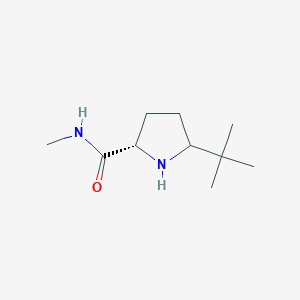
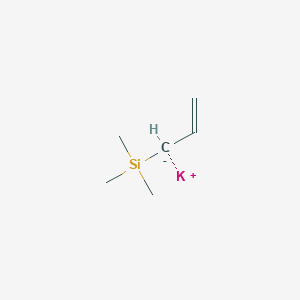
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)

